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Strycin

Cat. No.: B1258599
M. Wt: 679.7 g/mol
InChI Key: CFCMMYICHMLDCC-UHFFFAOYSA-N
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Description

Historical Context of Strychnine (B123637) Discovery and Early Investigations

The scientific saga of strychnine began in the early 19th century, a period marked by burgeoning interest in the chemical constituents of medicinal and poisonous plants. chemistryviews.org

Isolation from Strychnos nux-vomica

In 1818, French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated strychnine from the seeds of the Strychnos nux-vomica tree, commonly known as the poison nut tree. wikipedia.orgdoi.orgdrpress.org This achievement was a landmark in natural product chemistry, following the recent isolation of morphine and paving the way for the discovery of numerous other alkaloids. chemistryviews.org The seeds of Strychnos nux-vomica and another species, Strychnos ignatii (Saint Ignatius' bean), were identified as the primary commercial sources of strychnine. wikipedia.orgresearchgate.net The dried blossoms of the tree also contain the compound, albeit at a lower concentration than the seeds, which contain approximately 1.5% strychnine. doi.orgresearchgate.net

Early Structural Elucidation Efforts

Despite its relatively straightforward isolation, determining the intricate molecular structure of strychnine proved to be a formidable challenge for chemists for over a century. chemistryviews.org The molecule's complexity, with its seven rings and six asymmetric carbon atoms, pushed the limits of the classical degradative methods used for structure determination at the time. wikipedia.orgnih.gov The arduous task was spearheaded by notable chemists like Hermann Leuchs and Sir Robert Robinson, who collectively published hundreds of papers on the subject. wikipedia.orgnih.gov It wasn't until 1946 that Robinson, and independently, Robert B. Woodward in 1947, finally elucidated the correct structure of strychnine. wikipedia.orgchemistryviews.org This was later confirmed by X-ray crystallography. wikipedia.org Robinson's immense contributions to the field of alkaloid chemistry, including his work on strychnine, were recognized with the Nobel Prize in Chemistry in 1947. doi.orgwikipedia.org

Impact on Organic Chemistry and Alkaloid Research

The quest to understand and synthesize strychnine had a profound impact on the field of organic chemistry. nih.govmpg.de The molecule's complex architecture served as a benchmark and a source of inspiration for the development of new synthetic strategies. chemistryviews.orgmpg.de In 1954, R. B. Woodward and his team achieved the first total synthesis of strychnine, a monumental accomplishment that is considered a classic in the field and marked the beginning of a golden age in total synthesis. wikipedia.orgwikipedia.orgnih.gov This achievement, for which Woodward was later awarded the Nobel Prize in Chemistry in 1965, demonstrated that even the most complex natural products could be constructed in the laboratory. wikipedia.orgdoi.org Since Woodward's pioneering work, numerous other research groups have developed alternative synthetic routes to strychnine, each contributing new methodologies and insights to the field of organic synthesis. wikipedia.org

Significance of Strychnine as a Research Probe in Neurobiology

Beyond its importance in chemistry, strychnine has been an invaluable tool in the field of neurobiology. Its potent and specific biological activity has allowed researchers to probe the fundamental mechanisms of the nervous system. nih.gov Strychnine is a powerful antagonist of the glycine (B1666218) receptor, a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govtaylorandfrancis.comsigmaaldrich.com By blocking these receptors, strychnine removes the inhibitory signals to motor neurons, leading to a state of over-excitation. nih.gov

This specific action has made strychnine an essential tool for studying the glycine receptor. Its high-affinity binding allowed for the isolation and purification of the receptor, a significant milestone in neuroscience. nih.govnih.gov The use of strychnine has been instrumental in characterizing the function of glycinergic synapses and their role in controlling motor and sensory pathways. nih.gov Research using strychnine has helped to elucidate the mechanisms of reciprocal inhibition in the spinal cord, a process crucial for coordinated movement. taylorandfrancis.com Furthermore, studies involving strychnine have contributed to our understanding of pain perception, as it can induce a state of allodynia, where non-painful stimuli are perceived as painful. physiology.org

Overview of Major Academic Research Trajectories in Strychnine Chemistry and Biology

Research on strychnine has followed several major trajectories since its discovery.

Table 1: Major Research Trajectories for Strychnine

Research Area Key Focus Notable Outcomes
Structural Elucidation Determination of the molecular structure of strychnine. Correct structure proposed by Robinson and Woodward in the 1940s. wikipedia.orgchemistryviews.org
Total Synthesis Development of laboratory methods to synthesize strychnine. First total synthesis by Woodward in 1954, followed by numerous other synthetic routes. wikipedia.orgnih.gov
Biosynthesis Understanding how plants produce strychnine. The complete biosynthetic pathway was elucidated in 2022. mpg.deacs.org
Neurobiology Using strychnine as a tool to study the nervous system. Identification and characterization of the glycine receptor; understanding of inhibitory neurotransmission. nih.govnih.gov

| Pharmacology | Investigating the effects of strychnine and its derivatives. | Limited therapeutic value identified for strychnine itself, but derivatives could have potential. acs.orgnih.gov |

Initially, the focus was on its isolation and structural determination, a challenge that spanned over a century and significantly advanced the techniques of organic chemistry. nih.govresearchgate.net This was followed by the "golden age" of total synthesis, where the complex structure of strychnine served as a benchmark for synthetic chemists, leading to the development of novel reactions and strategies. nih.gov

In parallel, neurobiologists utilized strychnine as a specific pharmacological tool to dissect the workings of the central nervous system. Its role as a potent glycine receptor antagonist has been central to our understanding of inhibitory neurotransmission. nih.govsigmaaldrich.com

More recently, research has turned towards understanding the biosynthesis of strychnine in plants. In a significant breakthrough in 2022, the complete biosynthetic pathway was elucidated, opening the door for metabolic engineering and the potential production of strychnine and its derivatives using synthetic biology. mpg.deacs.org This discovery also revealed the subtle enzymatic differences that lead to the production of related alkaloids like brucine (B1667951) and diaboline (B12300021) in other Strychnos species. chemistryviews.orgmpg.de Current research continues to explore the synthesis of strychnine and its analogues, with an eye towards creating derivatives with potentially useful pharmacological properties. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41N7O16S B1258599 Strycin

Properties

Molecular Formula

C21H41N7O16S

Molecular Weight

679.7 g/mol

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

InChI

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)

InChI Key

CFCMMYICHMLDCC-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O

Synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Biosynthesis of Strychnine in Natural Systems

Elucidation of the Complete Biosynthetic Pathway

The journey to producing strychnine (B123637) in plants like Strychnos nux-vomica is a multi-step process involving a series of enzymatic reactions that transform simple precursors into the complex final structure. mpg.dempg.de The complete elucidation of this pathway was a significant breakthrough, revealing the precise molecular machinery employed by nature. mpg.de

Precursor Molecules: Tryptophan and Geranyl Pyrophosphate Origin

Like all monoterpene indole (B1671886) alkaloids, the biosynthesis of strychnine begins with two fundamental building blocks: the amino acid tryptophan and the isoprenoid geranyl pyrophosphate (GPP) . mpg.deresearchgate.net These precursors are common starting points for a vast array of natural products in plants. mdpi.com Feeding studies using radioisotope-labeled substrates in S. nux-vomica have confirmed that these molecules are the primary sources for the strychnine skeleton. mpg.de The pathway to the intermediate geissoschizine from these precursors is conserved between Catharanthus roseus and S. nux-vomica. mpg.de

Key Intermediates: Geissoschizine and Wieland–Gumlich Aldehyde

The biosynthetic route from the initial precursors to strychnine proceeds through several crucial intermediate compounds. Two of the most significant are geissoschizine and the Wieland–Gumlich aldehyde . mpg.dersc.org Geissoschizine is a central branching point in indole alkaloid biosynthesis. nih.gov From geissoschizine, a cascade of reactions, including an oxidative rearrangement, leads to the formation of dehydropreakuammicine. nih.govbio-conferences.org Further enzymatic transformations, including decarboxylation and oxidation, convert dehydropreakuammicine into the Wieland–Gumlich aldehyde. nih.gov This aldehyde is a pivotal intermediate, serving as the direct precursor to the final stages of strychnine synthesis. mpg.denih.gov

Enzymatic Catalysis and Gene Identification

The conversion of intermediates along the strychnine biosynthetic pathway is orchestrated by a suite of specialized enzymes. The identification of the genes encoding these enzymes was a critical step in understanding the entire process. mpg.dempg.de

A key initial step in the pathway is the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from GPP) to form strictosidine (B192452) . nih.govwikipedia.org This reaction is catalyzed by the enzyme strictosidine synthase (STR) . wikipedia.orgresearchgate.netontosight.ai Strictosidine is a universal precursor for the vast family of monoterpene indole alkaloids. chemistryviews.orgcjnmcpu.com

Cytochrome P450 monooxygenases (CYPs) play a crucial role in generating the structural diversity of alkaloids. researchgate.netbiorxiv.org In the strychnine pathway, a specific CYP enzyme is responsible for the oxidative rearrangement of geissoschizine, a critical step leading to the core structure of strychnos alkaloids. nih.govresearchgate.net Another CYP, strychnine-10-hydroxylase, is involved in the subsequent modification of the strychnine molecule. uniprot.org

The final steps of strychnine biosynthesis involve the conversion of the Wieland–Gumlich aldehyde. An enzyme with malonyltransferase activity catalyzes the addition of a malonyl group from malonyl-CoA to the Wieland–Gumlich aldehyde, forming pre-strychnine . mpg.dechemistryviews.orgexpasy.org This enzyme, a 17,18-epoxy-17-hydroxycur-19-ene N-malonyltransferase, is a key player in the final construction of the strychnine scaffold. expasy.orgqmul.ac.uk Interestingly, the conversion of pre-strychnine to strychnine appears to occur spontaneously without direct enzymatic catalysis, likely driven by the acidic conditions within the plant cell. chemistryviews.org

Spontaneous Chemical Transformations within the Pathway

A surprising discovery in the elucidation of the strychnine biosynthetic pathway was the role of spontaneous, non-enzymatic reactions. Research has shown that the final step in the formation of strychnine from its immediate precursor, prestrychnine, occurs spontaneously. acs.org This transformation is thought to be catalyzed by the acidic conditions within the plant's cellular environment rather than by a specific enzyme. acs.org Evidence for this spontaneous conversion was observed when a sample of prestrychnine, left at room temperature, was found to have partially converted to strychnine over time. acs.org While the existence of an enzyme for this final step cannot be entirely ruled out, experiments using radiolabeled precursors in Strychnos nux-vomica support the hypothesis of a spontaneous conversion. acs.org

Another instance of a spontaneous chemical transformation in a related pathway is the deformylation of preakuammicine aldehyde iminium, which yields akuammicine. researchgate.net These spontaneous steps highlight nature's ability to utilize the inherent reactivity of molecules to construct complex chemical architectures. researchgate.net

Comparative Biosynthesis in Strychnos Species

The Strychnos genus exhibits remarkable diversity in the types of alkaloids it produces, with different species accumulating varying profiles of compounds like strychnine, brucine (B1667951), and diaboline (B12300021). mpg.denih.gov This divergence provides a valuable platform for understanding the genetic and enzymatic basis of alkaloid biosynthesis.

Divergence in Alkaloid Accumulation (e.g., Strychnine, Brucine, Diaboline)

Metabolic analysis of Strychnos nux-vomica, a known producer of strychnine, reveals the presence of several related alkaloids, including isostrychnine (B1248549), β-colubrine, and brucine, which primarily accumulate in the roots. mpg.de In contrast, another Strychnos species was found to not produce strychnine but instead accumulate diaboline in its roots and stems. mpg.denih.gov Both strychnine and diaboline are derived from a common intermediate, the Wieland-Gumlich aldehyde, indicating a branching point in their respective biosynthetic pathways. mpg.denih.gov The presence of strychnine has also been detected for the first time in several other Strychnos species, including S. tricalysioides, S. camptoneura, and S. usambarensis, offering new insights into the chemotaxonomy of the genus. thieme-connect.com

Genetic Basis for Pathway Branching

The divergence in alkaloid production between strychnine- and diaboline-producing Strychnos species is rooted in a subtle yet critical genetic difference. acs.org Research has identified a key enzyme that dictates the direction of the biosynthetic pathway. In the diaboline-producing plant, an acetyltransferase attaches an acetyl group to the indoline (B122111) nitrogen of the common intermediate, leading to the formation of diaboline. acs.org However, in S. nux-vomica, a single amino acid difference in the sequence of this enzyme transforms it into a malonyltransferase. acs.org This altered enzyme adds a malonyl group to the same nitrogen, producing prestrychnine, the direct precursor to strychnine. acs.org This single amino acid change effectively reroutes the entire pathway, demonstrating the profound impact of minor genetic variations on the chemical diversity of natural products. acs.org

Metabolic Engineering Approaches for Strychnine Biosynthesis

The elucidation of the complete strychnine biosynthetic pathway has opened up new avenues for producing these complex molecules through metabolic engineering. mpg.de This involves transferring the necessary genes into a heterologous host system, effectively creating a cellular factory for the desired compound.

Heterologous Expression in Model Plant Systems (e.g., Nicotiana benthamiana)

The model plant Nicotiana benthamiana has proven to be a powerful tool for reconstituting the strychnine biosynthetic pathway. mpg.dechemistryviews.orgmpg.de Researchers have successfully identified and expressed all the genes involved in the biosynthesis of strychnine, brucine, and diaboline in this plant. mpg.dechemistryviews.org By co-expressing an increasing combination of enzymes step-by-step, scientists were able to decipher the pathway piece by piece. nih.gov This transient expression system allows for the rapid testing and confirmation of gene function, overcoming the challenges associated with the complexity of plant genomes. nih.govacs.org Ultimately, this approach has enabled the production of strychnine and related alkaloids in a plant that does not naturally produce them, showcasing the potential of metabolic engineering to harness complex plant chemistry. nih.govresearchgate.net

Strategies for Harnessing Complex Natural Product Production

The successful reconstitution of the strychnine pathway exemplifies several key strategies for harnessing the production of complex natural products. A crucial first step is the identification of all the necessary biosynthetic genes, which can be a laborious process. nih.gov This often involves a combination of integrating large -omics datasets, applying chemical logic, and conducting high-throughput functional enzyme characterization. nih.gov Once the pathway is elucidated, metabolic engineering techniques can be employed to optimize production. nih.gov These strategies may include increasing the supply of precursor molecules, overexpressing bottleneck enzymes, and deleting competing metabolic pathways. nih.gov The ability to engineer complex, multi-step pathways in heterologous hosts like N. benthamiana or yeast provides a scalable platform for producing not only known valuable compounds but also novel, "new-to-nature" molecules. researchgate.net

Chemical Total Synthesis of Strychnine

Pioneering Total Syntheses and Their Methodological Contributions

The initial forays into the total synthesis of strychnine (B123637) were monumental undertakings that not only conquered a formidable molecular target but also laid the groundwork for the field of natural product synthesis.

Woodward's Seminal Synthesis (1954)

In 1954, Robert Burns Woodward and his team achieved the first total synthesis of strychnine, a landmark accomplishment in the history of organic chemistry. wikipedia.orgmsu.edu At the time, strychnine was widely regarded as the most complex molecule to be synthesized. nih.gov Woodward's route, while lengthy at 29 steps, was a masterclass in strategic bond formation and stereochemical control. chemistryviews.org

A key feature of Woodward's strategy was his initial, albeit incorrect, hypothesis regarding the biosynthesis of strychnine. nih.gov This biosynthetic speculation, which involved the oxidative cleavage of an aromatic ring, provided a conceptual framework for the synthetic design. msu.edunih.gov The synthesis commenced with the construction of the indole (B1671886) core (rings A and B), followed by the sequential addition of rings G, E, and D. chemistryviews.org A notable step involved a Pictet-Spengler type reaction to form a spiro-intermediate, a crucial maneuver to establish the correct connectivity. wikipedia.orgnih.gov The final stages of the synthesis involved the formation of isostrychnine (B1248549), which was then converted to strychnine. nih.gov This seminal work not only demonstrated that highly complex natural products could be constructed in the laboratory but also inspired a generation of chemists and ushered in a "golden age" of total synthesis. nih.govchemistryviews.org

Strategic Approaches to the Polycyclic Architecture

The daunting complexity of strychnine's seven-ring framework has spurred the development of numerous innovative strategies to assemble its polycyclic core. A central challenge lies in the construction of the highly congested CDE tricyclic unit, which contains five of the molecule's six stereocenters. bio-conferences.org

Early strategies, including Woodward's, often relied on a more linear approach, building the ring system in a stepwise fashion. chemistryviews.org However, the quest for greater efficiency has led to the development of more convergent and cascade-driven approaches. Many modern syntheses intercept common intermediates like the Wieland-Gumlich aldehyde or isostrychnine, both of which can be converted to strychnine in a single step. nih.govbio-conferences.org The Wieland-Gumlich aldehyde is often considered the more efficient precursor. bio-conferences.org

Key strategic bond disconnections have been explored to tackle the intricate architecture. These include intramolecular Diels-Alder reactions to form multiple rings and stereocenters simultaneously, and powerful cascade reactions that orchestrate a series of bond-forming events in a single operation. acs.orgudel.edu The development of these strategies highlights the role of strychnine as a proving ground for new synthetic concepts.

Evolution of Modern Synthetic Routes

Since Woodward's initial triumph, the field of strychnine synthesis has witnessed a continuous evolution, driven by the advent of new reagents, reactions, and strategic insights. Modern routes are often characterized by increased efficiency, stereoselectivity, and the application of powerful catalytic methods.

Chiral vs. Racemic Syntheses

Early syntheses of strychnine, including Woodward's, produced a racemic mixture of the natural product, meaning both enantiomers (mirror-image isomers) were formed in equal amounts. wikipedia.org Chirality was often introduced late in the synthesis through resolution, a process of separating the enantiomers, for example, by using a chiral resolving agent like quinidine. wikipedia.org

A significant advancement in the field has been the development of enantioselective or asymmetric syntheses, which directly produce the desired enantiomer of strychnine. The first enantioselective total synthesis of strychnine was reported in 1993. nih.gov This was a pivotal moment, showcasing the growing power of asymmetric catalysis and chiral auxiliaries to control the stereochemical outcome of reactions. Subsequent enantioselective syntheses have employed a variety of strategies, including asymmetric Michael reactions and the use of chiral catalysts, to set the key stereocenters early in the synthetic sequence. wikipedia.orgunigoa.ac.in While racemic syntheses continue to be developed, the focus of much contemporary research is on achieving high levels of enantioselectivity from the outset. wikipedia.org

Notable Methodologies and Key Transformations

The pursuit of more elegant and efficient routes to strychnine has led to the application and development of a wide array of powerful synthetic methodologies.

In 1992, Philip Magnus and his group reported a significant total synthesis of strychnine. drpress.orgsynarchive.com A key feature of the Magnus synthesis was the use of a transannular Mannich cyclization. nih.gov This strategic reaction allowed for the formation of the crucial C and E rings of the strychnine core. nih.gov The synthesis intercepted an enantiopure relay intermediate that was obtainable from the degradation of natural strychnine. synarchive.com This approach, like Woodward's, demonstrated the power of relay syntheses in tackling complex targets.

Synthesis Year Key Strategy/Reaction Starting Material (if specified)
Woodward1954Pictet-Spengler type reaction, oxidative cleavage conceptPhenylhydrazine and 3,4-dimethoxyphenyl methyl ketone nih.gov
Magnus1992Transannular Mannich cyclization, relay synthesisTryptamine (B22526) derivative nih.govsynarchive.com
Overman1993Aza-Cope rearrangement/Mannich cyclization cascade(1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) nih.govudel.edu
Rawal1994Intramolecular Diels-Alder reaction2-Nitrophenylacetonitrile nih.govudel.edu
Kuehne1998Condensation-electrocyclization reactionL-tryptophan methyl ester unigoa.ac.in
Fukuyama2004Mitsunobu macrocyclization, transannular Mannich cyclizationNot specified in provided context
MacMillan2011Organocatalytic cascade reactionNot specified in provided context
Vanderwal2011Intramolecular Diels-Alder of a Zincke aldehydeTryptamine acs.orgrsc.org
Overman Synthesis

In 1993, Larry Overman's group at the University of California, Irvine, reported the first enantioselective, non-relay total synthesis of (–)-strychnine. wikipedia.orgnih.gov This achievement was a significant milestone, demonstrating the considerable progress in synthetic organic chemistry since Woodward's seminal 1954 synthesis. While of similar length to the Woodward route, Overman's approach was substantially more efficient. wikipedia.org

A key feature of the Overman synthesis is the masterful implementation of an aza-Cope rearrangement-Mannich reaction cascade. nih.govsynarchive.com This powerful sequence allowed for the rapid assembly of the intricate CDE tricycle from a relatively simple precursor in a single, high-yielding step. nih.govsynarchive.com The synthesis also prominently featured the use of a carbonylative Stille coupling to unite two key fragments, showcasing the utility of transition metal-catalyzed carbon-carbon bond-forming reactions in the construction of complex natural products. wikipedia.orgnih.gov The synthesis proceeds via the Wieland-Gumlich aldehyde, a well-established late-stage intermediate for accessing strychnine. nih.gov

Shibasaki Asymmetric Synthesis

The research group of Masakatsu Shibasaki from the University of Tokyo accomplished an enantioselective total synthesis of (–)-strychnine in 2002. wikipedia.orgsynarchive.com A cornerstone of their strategy was a highly practical catalytic asymmetric Michael reaction to establish the initial stereocenter with excellent enantioselectivity (>99% ee) on a large scale. synarchive.com

The synthesis is further distinguished by a tandem cyclization that constructs the B and D rings simultaneously. synarchive.com To overcome challenges later in the synthesis, Shibasaki's team developed new reaction conditions for a thionium (B1214772) ion cyclization, a chemoselective reduction of a thioether in the presence of an olefin, and a Lewis acid-mediated reduction of an imine moiety that prevented an undesired ring-opening reaction. synarchive.com

Shibasaki Synthesis Feature Description
Year Published 2002 wikipedia.orgrsc.org
Target (–)-Strychnine wikipedia.org
Key Asymmetric Step Catalytic asymmetric Michael reaction synarchive.com
Key Strategic Elements Tandem cyclization (B and D rings), Thionium ion cyclization synarchive.com
Vanderwal Concise Synthesis

The strategy was inspired by the group's prior work on other Strychnos alkaloids and hinged on the use of a tryptamine-derived Zincke aldehyde. sci-hub.seacs.org Key transformations included an intramolecular Diels-Alder reaction of the Zincke aldehyde, a ruthenium-catalyzed hydrosilylation, and a tandem Brook rearrangement/intramolecular conjugate addition cascade that directly afforded the Wieland-Gumlich aldehyde. sci-hub.se This synthesis elegantly demonstrates how strategic planning can lead to a rapid increase in molecular complexity, with each step precisely setting up the functionality required for the next transformation without the need for oxidation state adjustments. wikipedia.org

Vanderwal Synthesis Feature Description
Year Published 2011 sci-hub.se
Target (±)-Strychnine sci-hub.se
Longest Linear Sequence 6 steps sci-hub.sesci-hub.se
Key Intermediate Zincke aldehyde sci-hub.sesci-hub.se
Key Reactions Intramolecular Diels-Alder, Tandem Brook rearrangement/conjugate addition sci-hub.se
Other Contemporary Approaches

The challenge of synthesizing strychnine has attracted numerous research groups, each bringing a unique strategic perspective. These efforts have led to a diverse collection of total and formal syntheses.

Kuehne (1993, 1998): Martin Kuehne's group developed both racemic (1993) and enantioselective (1998) syntheses. wikipedia.orgsci-hub.se Their approach is centered on a cascade cationic rearrangement to construct a key pyrrolo[2,3-d]carbazole intermediate. wikipedia.orgchemistryviews.org

Rawal (1994): Viresh Rawal's racemic synthesis is noted for its efficiency and low step count. wikipedia.org The strategy employs an intramolecular Diels-Alder reaction to form a tetracyclic intermediate, followed by an intramolecular Heck reaction to construct the piperidine (B6355638) D ring. wikipedia.org This use of the Heck reaction proved highly influential in subsequent strychnine syntheses. wikipedia.org

Bosch (1999): The group of Joan Bosch reported an enantioselective synthesis of (–)-strychnine. synarchive.com A key strategic element was the diastereoselective double reductive amination of a prochiral diketone to assemble the CE ring system. synarchive.com

Vollhardt (2000): K. Peter C. Vollhardt's formal synthesis of racemic strychnine features a powerful cobalt-mediated [2+2+2]-cycloaddition of an alkyne-containing indole derivative with acetylene (B1199291) to rapidly assemble a key tricyclic system. wikipedia.orgsci-hub.se

Mori (2003): The first synthesis to feature an asymmetric reaction step was reported by Miwako Mori. sci-hub.se This synthesis of (–)-strychnine is characterized by its extensive use of palladium-catalyzed reactions, including an asymmetric allylic substitution to set the initial chirality. sci-hub.se

Li (2002): The formal synthesis of racemic strychnine by Bodwell and Li utilized a transannular inverse-electron-demand Diels-Alder reaction of a cyclophane as the key strategic step. sci-hub.se

Fukuyama (2004): Tohru Fukuyama's group developed a convergent total synthesis of (–)-strychnine. wikipedia.org Their unique strategy involved the construction of a nine-membered macrocycle via a dual Mitsunobu reaction, which then underwent a transannular cyclization to form the congested CDE core ring system. wikipedia.org

MacMillan (2011): David MacMillan's laboratory reported an enantioselective synthesis of (–)-strychnine as part of a collective synthesis of several indole alkaloids. wikipedia.org The key step was an enantioselective organocatalytic cascade reaction that rapidly builds a pyrrolo[2,3-d]carbazole intermediate with high enantiomeric excess. wikipedia.org

Padwa (2007): Albert Padwa's group published a racemic synthesis of strychnine. sci-hub.se

Andrade (2010): A racemic synthesis was also reported by the Andrade group. sci-hub.se

Reissig (2010): Hans-Ulrich Reissig and Christine Beemelmanns developed a formal synthesis of racemic strychnine where the key transformation was a samarium diiodide-induced cascade cyclization to form a tetracyclic intermediate. sci-hub.se

Syntheses Year Chirality Key Reaction / Strategy
Kuehne 1993/1998Racemic / EnantioselectiveCationic rearrangement cascade wikipedia.org
Rawal 1994RacemicIntramolecular Diels-Alder / Heck reaction wikipedia.org
Bosch 1999EnantioselectiveDouble reductive amination synarchive.com
Vollhardt 2000Racemic (Formal)Cobalt-mediated [2+2+2]-cycloaddition wikipedia.org
Mori 2003EnantioselectiveAsymmetric Pd-catalyzed allylic substitution sci-hub.se
Li 2002Racemic (Formal)Inverse-electron-demand Diels-Alder sci-hub.se
Fukuyama 2004EnantioselectiveMitsunobu macrocyclization / Transannular cyclization wikipedia.org
MacMillan 2011EnantioselectiveOrganocatalytic cascade reaction wikipedia.org
Padwa 2007Racemic sci-hub.se
Andrade 2010Racemic sci-hub.se
Reissig 2010Racemic (Formal)Samarium diiodide-induced cascade cyclization

Development of Synthetic Transformations Inspired by Strychnine

The immense structural challenge posed by strychnine has made its synthesis a benchmark for the field of organic chemistry and a powerful driver of methodological innovation. acs.org The numerous synthetic campaigns targeting this molecule have not only provided platforms for showcasing existing reactions but have also directly led to the development and refinement of new synthetic transformations.

The strategic importance of the intramolecular Heck reaction, for example, was highlighted in Rawal's synthesis and subsequently employed in several other routes to strychnine. wikipedia.org Similarly, Vollhardt's work demonstrated the power of cobalt-mediated [2+2+2]-cycloadditions for rapidly building polycyclic frameworks from simple indole precursors. wikipedia.org The Overman and Kuehne syntheses showcased the utility of complex cascade reactions—the aza-Cope-Mannich and cationic rearrangement cascades, respectively—to forge multiple bonds and stereocenters in a single operation, a testament to the increasing sophistication of synthetic strategy. wikipedia.orgsynarchive.com

Furthermore, the quest for enantiopure strychnine spurred the application and development of asymmetric catalysis. Mori's use of an asymmetric palladium-catalyzed allylic substitution and Shibasaki's highly practical asymmetric Michael reaction are prime examples. synarchive.comsci-hub.se More recently, MacMillan's organocatalytic cascade approach illustrates a modern strategy for achieving high levels of enantiocontrol in complex settings, enabling the collective synthesis of multiple natural products from a common chiral intermediate. wikipedia.org The development of these and other transformations, born from the pursuit of strychnine, has had a lasting impact, enriching the toolbox available to synthetic chemists for tackling other complex molecular targets.

Molecular and Cellular Mechanisms of Strychnine Action

Modulation of Cellular Signaling Pathways

Alterations in Intracellular Calcium Ion Concentrations

While strychnine's primary mechanism involves direct antagonism of GlyRs, its downstream effects can indirectly influence intracellular calcium ion concentrations. The sustained depolarization and hyperexcitability resulting from GlyR blockade can lead to increased activity of voltage-gated calcium channels (VGCCs). Furthermore, excessive neuronal firing can trigger the release of excitatory neurotransmitters, which in turn can activate ionotropic receptors (e.g., NMDA receptors) and metabotropic receptors, both of which can lead to significant increases in intracellular calcium. This elevation in intracellular Ca2+ can contribute to excitotoxicity and neuronal damage, although it is a secondary consequence of the initial GlyR blockade rather than a direct interaction of strychnine (B123637) with calcium channels or calcium regulatory proteins. Research indicates that strychnine-induced convulsions are associated with alterations in calcium homeostasis, contributing to neuronal dysfunction.

Molecular Docking and Ligand Binding Analysis

Molecular docking and ligand binding analyses have been instrumental in elucidating the precise interactions between strychnine and the glycine (B1666218) receptor, providing atomic-level insights into its antagonistic action. These computational and experimental approaches confirm that strychnine binds to a specific site on the GlyR, distinct from the glycine binding site but allosterically linked to it.

Identification of Key Binding Pockets

Studies utilizing X-ray crystallography and cryo-electron microscopy, coupled with molecular docking simulations, have identified key binding pockets for strychnine within the extracellular domain of the GlyR, specifically at the interface between adjacent subunits. The binding site is typically located within the α-subunit, involving residues that are critical for receptor function and ligand binding. Key amino acid residues implicated in strychnine binding include those within loops B and C of the α-subunit, such as Arg271 and Lys276, which form crucial interactions with the strychnine molecule. The precise orientation and fit of strychnine within this pocket prevent the conformational changes necessary for channel opening, thereby inhibiting chloride ion flux.

Table 1: Key Amino Acid Residues Involved in Strychnine Binding to Glycine Receptor α1 Subunit

ResidueLocation/LoopProposed InteractionSignificance
Arg271Loop CHydrogen bondingCritical for high-affinity binding
Lys276Loop CElectrostatic interactionContributes to binding specificity
Phe207Loop BHydrophobic interactionStabilizes strychnine in the pocket
Tyr208Loop BAromatic stackingImportant for ligand recognition

Comparative Binding Affinities of Related Compounds

Comparative binding affinity studies of strychnine and its analogues or other GlyR antagonists provide valuable information regarding structure-activity relationships. These studies often involve radioligand binding assays and competitive displacement experiments. For instance, brucine (B1667951), a structurally related alkaloid, also acts as a GlyR antagonist but generally exhibits a lower binding affinity and potency compared to strychnine. This difference is often attributed to subtle variations in their chemical structures, such as the presence of methoxy (B1213986) groups in brucine, which can alter their fit within the binding pocket or their interactions with specific residues.

Other compounds, such as picrotoxin (B1677862) and bicuculline, while also convulsants, act on different inhibitory receptors (GABAA receptors) or at different sites on the GlyR, highlighting the specificity of strychnine's binding site. Research has shown that even minor structural modifications to the strychnine molecule can significantly impact its binding affinity and antagonistic potency, underscoring the precise molecular recognition required for its action.

Table 2: Comparative Binding Affinities of Strychnine and Related Compounds to Glycine Receptor

CompoundTarget ReceptorBinding Affinity (Ki/IC50)Notes
StrychnineGlycine Receptor~1-10 nM (Ki)High affinity, potent competitive antagonist
BrucineGlycine Receptor~100-500 nM (Ki)Lower affinity than strychnine
GlycineGlycine Receptor~1-10 µM (EC50)Endogenous agonist

Advanced Analytical Methodologies for Strychnine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques play a pivotal role in isolating and identifying strychnine (B123637) from complex biological or environmental samples. These methods offer distinct advantages in terms of separation efficiency and detection limits.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely utilized technique for the detection and quantification of strychnine, particularly in biological matrices such as blood, urine, and tissues jistox.inresearchgate.netresearchgate.netresearchgate.netuc.ptoup.comsums.ac.ir. This method involves the chromatographic separation of volatile or derivatized analytes, followed by their identification and quantification based on their mass fragmentation patterns. Typical GC/MS systems for strychnine analysis often employ 5% phenyl methyl silicone capillary columns or similar stationary phases jistox.inresearchgate.net. Helium is commonly used as the carrier gas at a constant flow rate, for instance, 1 mL/min researchgate.netresearchgate.netwho.int. Injector port temperatures are typically set around 200°C to 280°C, and the mass spectrometer operates in Electron Impact (EI) mode at 70 eV researchgate.netresearchgate.netresearchgate.netwho.int. GC oven temperature programs are optimized to achieve good chromatographic separation, often starting at lower temperatures (e.g., 50°C or 150°C) and gradually increasing to higher temperatures (e.g., 270°C or 300°C) with hold times to ensure complete elution researchgate.netoup.comwho.int.

GC/MS is effective for confirming the presence of strychnine and determining its concentrations in various samples. For instance, studies have determined strychnine concentrations in post-mortem specimens such as subclavian blood, urine, bile, liver, lung, spleen, brain, and skeletal muscle researchgate.netoup.com.

Table 1: Representative GC/MS Parameters for Strychnine Analysis

ParameterTypical Range/ValueReference
Column Type5% phenylmethylsiloxane capillary column (e.g., Ultra 2, Restek-5MS) researchgate.netwho.int
Carrier GasHelium (He) researchgate.netresearchgate.netwho.int
Flow Rate1 mL/min researchgate.netresearchgate.netwho.int
Injector Temperature200°C - 280°C researchgate.netresearchgate.netoup.comwho.int
Ionization ModeElectron Impact (EI) at 70 eV researchgate.netresearchgate.netresearchgate.netwho.int
Ion Source Temperature230°C - 250°C researchgate.netresearchgate.netwho.int
Transfer Line Temperature280°C - 300°C researchgate.netresearchgate.netusda.gov
Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) mode in GC/MS is employed for highly sensitive and quantitative analysis of strychnine researchgate.netuc.ptdshs-koeln.dehud.ac.uknih.gov. In SIM mode, the mass spectrometer is programmed to monitor only specific mass-to-charge (m/z) ions characteristic of the analyte, rather than scanning the entire mass range. This targeted approach significantly enhances sensitivity by increasing the dwell time on the ions of interest, thereby improving the signal-to-noise ratio. For strychnine, commonly monitored ions include m/z 334 (molecular ion), 162, and 120 researchgate.netuc.pt. The use of an internal standard, such as papaverine (B1678415) (monitoring ions like m/z 338, 324, and 308), is often integrated into SIM methods to improve quantification accuracy and compensate for matrix effects researchgate.netuc.pt. SIM mode is particularly valuable for trace analysis of strychnine in complex biological matrices where high sensitivity and specificity are required hud.ac.uknih.gov.

Scan Mode

In contrast to SIM, the Scan Mode (or full-scan mode) in GC/MS involves scanning a broad range of m/z values (e.g., 40-450 m/z or 50-500 amu) to obtain a complete mass spectrum of eluting compounds researchgate.netuc.ptusda.govoup.com. This mode is primarily used for qualitative identification and confirmation of strychnine by comparing the obtained mass spectrum with spectral libraries (e.g., NIST library) jistox.inresearchgate.net. While less sensitive than SIM mode for quantification, scan mode provides comprehensive spectral information that is crucial for structural elucidation and confirming the presence of an analyte, especially in cases where the exact identity of a compound is unknown or when screening for multiple substances uc.ptusda.gov. For instance, the presence of strychnine in liquid samples can be confirmed using GC/MS in scan mode uc.pt.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique for the determination of strychnine, particularly advantageous for thermolabile, highly polar, and non-volatile compounds that are not suitable for GC/MS analysis oup.comnih.govresearchgate.nettamu.edu. LC/MS/MS systems often utilize electrospray ionization (ESI) in positive ion mode oup.comnih.govunl.edu. The technique involves separating strychnine from other components using liquid chromatography, followed by fragmentation in a tandem mass spectrometer (MS/MS or MSn) to generate characteristic product ions for identification and quantification oup.comunl.edu.

For quantitative analysis, LC-MS/MS often employs Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, offering high selectivity and sensitivity nih.gov. For example, for strychnine, a parent ion of m/z 335 can be isolated, and subsequent fragmentation can yield product ions such as m/z 264 and m/z 234 for quantification oup.comunl.edu. The method can achieve good linearity over a wide concentration range, with reported limits of detection as low as 0.008 mg/mL and recoveries often exceeding 80% oup.comnih.govunl.edu. LC/MS/MS is widely applied in forensic and clinical toxicology for the determination of strychnine in biological fluids like plasma and urine oup.comnih.govtamu.edu.

Table 2: LC/MS/MS Parameters and Performance for Strychnine Analysis

ParameterTypical Value/RangeReference
Ionization ModeElectrospray Ionization (ESI) in positive ion mode oup.comnih.govunl.edu
Detection ModeMultiple Reaction Monitoring (MRM), Tandem MS (MS/MS, MS3) oup.comnih.govunl.edu
Precursor Ion (m/z)335 unl.edu
Product Ions (m/z)264, 234 oup.comunl.edu
Retention Time~7.2 min - 11.5 min oup.comunl.edu
Linearity (R²)≥ 0.99 unl.edu
Limit of Detection (LOD)0.008 mg/mL (8 µg/mL) oup.com
Recovery64.6% - 89.6% (low fortification), 76.9% - 79.1% (high fortification) unl.edu, 88.3% oup.com oup.comunl.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of strychnine in various samples, including biological fluids, plant extracts, and pharmaceutical formulations sums.ac.irwho.intresearchgate.netnih.govjst.go.jpoup.comwisdomlib.org. HPLC methods for strychnine often employ reverse-phase columns, such as C18 columns, with mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often buffered or containing ion-pairing reagents to optimize separation who.intnih.govjst.go.jpoup.comwisdomlib.org. UV detection at wavelengths like 254 nm or 260 nm is commonly used, as strychnine exhibits strong absorbance in this region who.intresearchgate.netnih.govjst.go.jpoup.com.

HPLC offers advantages such as good precision, accuracy, and reproducibility. Detection limits for strychnine can be as low as 5 ng nih.govoup.com. Recovery rates from spiked samples, such as stomach contents, have been reported to be high, around 93.9% nih.govoup.com. HPLC is frequently used for quality control and routine analysis due to its robustness and efficiency wisdomlib.org.

Table 3: Representative HPLC Parameters and Performance for Strychnine Analysis

ParameterTypical Value/RangeReference
Column TypeOctadecyl silica (B1680970) (C18), Phenomenex-ODS who.intnih.govjst.go.jpoup.com
Mobile PhaseMethanol-water-acetic acid-triethylamine with sodium hexanesulfonate jst.go.jp, Methanol-water-diethyl amine who.int, Phosphate (B84403) buffer-methanol nih.govoup.com, Acetonitrile and pH 3.6 phosphate buffer wisdomlib.org who.intnih.govjst.go.jpoup.comwisdomlib.org
DetectorUV Detector (254 nm, 260 nm) who.intnih.govjst.go.jpoup.com
Flow Rate1 mL/min - 1.5 mL/min who.intnih.govoup.com
Run Time~3.5 min - 15 min who.intnih.govoup.com
Detection Limit5 ng nih.govoup.com, 0.1 µg/mL jst.go.jp nih.govjst.go.jpoup.com
Recovery93.9% (from stomach contents) nih.govoup.com, >90% (from spiked blood) researchgate.net researchgate.netnih.govoup.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening method often used for the qualitative and semi-quantitative detection of strychnine, particularly in initial forensic or quality control assessments sums.ac.iroup.comresearchgate.netnih.govijlsci.inresearchgate.net. TLC involves the separation of compounds on a stationary phase (e.g., silica gel plates) using a mobile phase that moves by capillary action. After separation, the spots can be visualized under UV light or by spraying with specific chromogenic reagents (e.g., Mandelin's reagent) nih.govoup.comoup.comresearchgate.net.

Common mobile phases for strychnine TLC include mixtures like toluene–ethyl acetate (B1210297)–diethyl amine–methanol (7:2:1:0.3 v/v) or chloroform–ethyl acetate–diethyl amine (0.5:8.5:1) oup.comresearchgate.net. The retention factor (Rf) values for strychnine are typically reported, for example, 0.55 researchgate.net. High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution and sensitivity, with reported limits of detection (LOD) for strychnine as low as 1.9 ng and limits of quantification (LOQ) of 8.25 ng researchgate.net. TLC methods are validated for precision, repeatability, and accuracy, with high recovery percentages, making them suitable for routine quality control of raw materials and formulations containing strychnine oup.comresearchgate.netnih.gov.

Table 4: Representative TLC Parameters and Performance for Strychnine Analysis

ParameterTypical Value/RangeReference
Stationary PhaseSilica gel 60F254 plates oup.comresearchgate.netnih.govijlsci.in
Mobile PhaseToluene–ethyl acetate–diethyl amine–methanol (7:2:1:0.3 v/v) oup.com, Chloroform–ethyl acetate–diethyl amine (0.5:8.5:1) researchgate.net, Dichloromethane-Methanol-Petroleum Ether (70:20:10) ijlsci.in oup.comresearchgate.netijlsci.in
VisualizationUV light (254 nm, 257 nm) oup.comresearchgate.netresearchgate.net, Mandelin's reagent nih.govoup.com nih.govoup.comoup.comresearchgate.netresearchgate.net
Rf Value~0.42 - 0.55 researchgate.netijlsci.inresearchgate.net
Limit of Detection (LOD)1.9 ng researchgate.net, 0.12-0.15 µ g/spot researchgate.net researchgate.netresearchgate.net
Limit of Quantification (LOQ)8.25 ng researchgate.net, 0.36-0.48 µ g/spot researchgate.net researchgate.netresearchgate.net
Recovery93.11% - 99.82% researchgate.net, ~99.13% oup.com oup.comresearchgate.net

Application of Analytical Methods in Research Samples

Determination in Environmental Media (e.g., Soil)

The determination of strychnine in environmental matrices, particularly soil, is crucial for assessing its fate, persistence, and potential ecological impact, especially given its historical and current use as a rodenticide wikipedia.orgvedantu.com. Analytical methodologies for strychnine in soil focus on extraction, separation, and sensitive detection to quantify residues and understand its behavior in diverse soil systems.

Analytical Methodologies Modern analytical techniques employed for the quantitative determination of strychnine in soil include highly sensitive methods such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) and Gas Chromatography/Mass Spectrometry (GC/MS). A validated analytical method for strychnine in soil, for instance, utilizes LC/MS/MS, achieving a Limit of Quantitation (LOQ) of 0.05 mg/kg (or 50 µg/kg) and a Limit of Detection (LOD) of 0.0075 mg/kg epa.govepa.gov. This method typically involves extracting soil samples with alkaline solutions (e.g., 2M sodium hydroxide), followed by liquid-liquid extraction with organic solvents like ethyl acetate and hexane, and subsequent concentration before LC/MS/MS analysis epa.gov. The expected retention time for strychnine in such LC/MS systems is approximately 3.2 minutes epa.gov. Earlier studies also employed High-Performance Liquid Chromatography with UV detection (HPLC/UV) for strychnine analysis in soil extracts researchgate.net.

Sorption and Biodegradation in Soil Strychnine exhibits strong sorption characteristics in various soil types, which significantly influences its mobility and persistence in the environment acs.orgunl.edu. Studies have shown that strychnine strongly sorbs to soils ranging in texture from loamy sand to sandy clay loam acs.orgacs.org. This sorption is directly correlated with the soil's cation exchange capacity (CEC) but not consistently with its organic matter content acs.orgacs.org. The sorption affinity of strychnine varies with soil type and pH, generally increasing substantially as pH decreases from 9 to 7 researchgate.netresearchgate.netresearchgate.net. For example, an acidic clay soil (Mintaro) was found to sorb nearly 97% of applied strychnine, whereas an alkaline sandy soil (Bute) sorbed only 54% researchgate.net. Sorption is often only partially reversible, with reported reversibility ranging from 12% to 44% acs.orgacs.org. This strong binding to soil particles limits its mobility and potential for translocation into plants unl.edu.

Biodegradation is a primary mechanism for strychnine dissipation in soil under suitable conditions. Under optimal soil moisture and temperature, over 90% of added strychnine can biodegrade within approximately 40 days researchgate.net. The degradation process typically occurs in three distinct phases: an initial lag phase, a rapid loss phase, and a subsequent leveling off or soil binding phase acs.orgacs.org. The lag phase, which can last around 21 days in some soils, is attributed to a combination of microbial adaptation and soil adsorption acs.org. For instance, in sandy loam and sandy clay loam soils, approximately 50% of strychnine was lost within 24-27 days, with degradation products appearing early in the study acs.orgacs.org. These initial breakdown products are believed to be polar compounds that also exhibit strong sorption characteristics acs.org. However, in acidic soils where strychnine is strongly adsorbed, degradation rates can be significantly slower, with little to no degradation observed over periods as long as 98 days usda.gov. Abiotically, strychnine is considered relatively stable, being photostable and not hydrolyzing within the pH range of 5-9 epa.govnih.gov.

Detailed Research Findings Research has provided insights into the behavior of strychnine in different soil systems:

Table 1: Strychnine Sorption Characteristics in Various Soils

Soil TypeFreundlich Sorption Coefficient (K)Sorption Reversibility (%)Key Factors Influencing SorptionReference
Western Soils (loamy sand to sandy clay loam)40 - 16912 - 44Cation Exchange Capacity (CEC) acs.orgacs.org
Mintaro Soil (acidic clay)High (97% sorbed at 10 mg/L)Not specifiedpH (increases with decreasing pH) researchgate.net
Bute Soil (alkaline sandy)Lower (54% sorbed at 10 mg/L)Not specifiedpH (increases with decreasing pH) researchgate.net
Nevada SoilsVaried, non-linear isothermsParalleled sorption isothermsSpecific Surface Area, CEC researchgate.net

Table 2: Strychnine Biodegradation in Soil

Soil TypeInitial ConcentrationDegradation PhasesTime for ~50% LossOverall Degradation RateReference
Sandy Loam, Sandy Clay Loam (CO)10 ppmLag, Rapid Loss, Leveling Off24 - 27 days92.3% - 97.6% removal after 56 days nih.govacs.orgacs.org
Mintaro Soil (acidic, pH 5.9)50 mg/kgVery slow or none>98 days (little or no degradation)Low nih.govusda.gov
Booleroo, Bute Soils (pH 6.72, 7.32)50 mg/kgRapidNot specified>95% degradation after 42 days nih.govresearchgate.net

Studies have also demonstrated that the transfer of strychnine from treated grains to soil can be slow if baits are on the surface, requiring about two months for complete transfer. However, if buried, such as during re-sowing, the transfer can be rapid, with over 90% occurring within seven days researchgate.net. Despite its strong sorption, the presence of strychnine residues in soil can still lead to exposure risks for non-target organisms, as evidenced by findings of poisoned animal carcasses on the soil surface in treated areas canada.ca.

Structural Analogue Research and Structure Activity Relationships Sar

Design and Synthesis of Strychnine (B123637) Derivatives

The design and synthesis of strychnine derivatives have been a significant area of research aimed at understanding its complex pharmacology and developing compounds with modified or improved properties. Strychnine, a highly complex alkaloid, presents numerous chiral centers and a rigid polycyclic structure, making its total synthesis and the targeted modification of its structure challenging researchgate.net. Researchers have focused on semi-synthetic approaches, modifying specific parts of the strychnine molecule to explore structure-activity relationships (SAR) researchgate.net. These modifications often involve alterations to the lactam moiety, the C(21)=C(22) double bond, and other non-aromatic parts of the molecule researchgate.netnih.gov. The goal is typically to identify key pharmacophores responsible for its potent antagonistic activity at the glycine (B1666218) receptor and to potentially discover compounds with different selectivity profiles or reduced toxicity researchgate.net. Nine strychnine derivatives, including neostrychnine, strychnidine, isostrychnine (B1248549), 21,22-dihydro-21-hydroxy-22-oxo-strychnine, and several hydrogenated analogs, have been synthesized and evaluated for their antagonistic activities at human α1 and α1β glycine receptors researchgate.netnih.gov.

Identification of Essential Structural Features for Molecular Interaction

Understanding which parts of the strychnine molecule are crucial for its interaction with biological targets, particularly the glycine receptor, is fundamental to SAR studies. Several key structural features have been identified as essential for its molecular interaction.

Significance of C(21)=C(22) Bond

The C(21)=C(22) double bond, located in the E ring of the strychnine skeleton, is another crucial structural feature researchgate.net. SAR analysis indicates that the C(21)=C(22) bond in strychnine is an essential structural feature for its high antagonistic potency at glycine receptors researchgate.netnih.gov. Hydrogenation of this double bond to form dihydrostrychnine generally results in a significant decrease in potency chemrxiv.org. This indicates that the unsaturation at this position, and the associated rigidity and electronic properties, are important for optimal interaction with the receptor. The precise spatial arrangement and electronic distribution conferred by this double bond contribute to the high affinity binding of strychnine to its target.

Strategies for Modifying Non-Aromatic Parts of the Molecule

Strategies for modifying the non-aromatic parts of the strychnine molecule include a variety of chemical reactions aimed at altering its complex polycyclic core while preserving or modulating its activity researchgate.netnih.gov. These strategies often involve:

Hydrogenation/Dehydrogenation: Hydrogenation of the C(21)=C(22) bond is a common modification, leading to compounds like dihydrostrychnine researchgate.netchemrxiv.org.

Oxidation/Reduction: The lactam carbonyl can be reduced, or other hydroxyl groups can be oxidized. For example, 21,22-dihydro-21-hydroxy-22-oxo-strychnine is a derivative that has been synthesized researchgate.netnih.gov.

Substitution Reactions: Introduction of various functional groups at different positions, especially those accessible on the periphery of the molecule, has been explored. For instance, 11-aminostrychnine and N-(strychnine-11-yl)propionamide have been synthesized and characterized as antagonists of glycine receptors, highlighting the C-11 amide function as a promising linker group for dimeric analogues researchgate.netaphrc.org.

Dimerization: Bisquaternary dimers of strychnine have been synthesized, revealing that the unchanged strychnine ring is an important structural feature for high allosteric potency at muscarinic M2 receptors nih.gov.

These modifications are carefully designed to probe the steric and electronic requirements of the binding site, leading to a deeper understanding of the SAR researchgate.net.

Correlation between Molecular Structure and Receptor Binding Specificity (non-clinical)

Non-clinical studies have established a strong correlation between the molecular structure of strychnine and its receptor binding specificity, primarily at the glycine receptor (GlyR) researchgate.netnih.govwikipedia.orgebi.ac.uk. Strychnine acts as a competitive antagonist at the GlyR, a ligand-gated ion channel found predominantly in the spinal cord and brainstem, mediating inhibitory neurotransmission researchgate.netwikipedia.org.

Key structural features contribute to this specificity:

Lactam Moiety: The lactam carbonyl group is believed to form crucial hydrogen bonds with residues in the GlyR binding site. Its precise orientation and electronic properties are critical for high-affinity binding researchgate.netnih.gov.

C(21)=C(22) Double Bond: The unsaturation at this position contributes to the rigidity and electronic profile necessary for optimal interaction. Its saturation significantly reduces binding affinity researchgate.netnih.govchemrxiv.org.

SAR studies have shown that even subtle changes in the strychnine molecule can drastically alter its affinity and selectivity for the GlyR researchgate.net. For example, isostrychnine has shown a good pharmacological profile, exhibiting an IC50 value of 1.6 μM at α1 glycine receptors and a 3.7-fold preference towards the α1 subtype researchgate.netnih.gov. This detailed understanding of the structural requirements for GlyR binding has been instrumental in elucidating the mechanism of action of strychnine and in guiding the design of potential GlyR modulators researchgate.net.

Environmental Dynamics and Degradation of Strychnine

Transformation and Degradation Pathways in Environmental Media

Hydrolytic Stability

Strychnine (B123637) is considered a relatively stable compound under abiotic conditions. nih.gov Due to the absence of hydrolyzable functional groups in its molecular structure, strychnine is not expected to undergo significant hydrolysis in the environment. nih.gov Research indicates that the compound is stable in a pH range of 5 to 9, suggesting that hydrolytic degradation is not a significant environmental fate process for this substance. nih.gov

Photolytic Degradation

The degradation of a chemical compound by light is known as photolysis. For direct photolysis to occur, a compound must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). Strychnine exhibits a UV absorption maximum at 289 nm, with absorption decreasing rapidly between 290 and 300 nm and only weak absorption at wavelengths greater than 300 nm. nih.gov Consequently, strychnine is not considered susceptible to direct photolysis by sunlight. nih.gov

This stability has been confirmed in soil photolysis experiments conducted under controlled environmental conditions. In one such study, less than 10% loss of strychnine alkaloid was observed over a 30-day period, with no degradation products detected. nih.gov While photochemical degradation via reaction with hydroxyl radicals in the atmosphere can occur, with an estimated photooxidation half-life of 0.196 to 1.96 hours, its stability to direct sunlight in soil and water is notable. nih.gov

Biodegradation Processes

Biodegradation appears to be a significant pathway for the degradation of strychnine in the environment, although the rate is highly dependent on environmental conditions, particularly soil pH. nih.gov In acidic soils, strychnine degradation is minimal. One study observed little to no degradation of strychnine at a concentration of 50 mg/kg after 98 days in an acidic Mintaro soil with a pH of 5.9. nih.gov

In contrast, degradation is much more rapid in neutral to alkaline soils. nih.gov In the same study, greater than 95% degradation was observed over 98 days in Booleroo and Bute soils, which had pH values of 6.72 and 7.32, respectively. nih.gov This suggests that microbiological processes are the primary driver of strychnine degradation in these alkaline soils. researchgate.net

Further studies have detailed the timeline of biodegradation. In two types of sandy loam and sandy clay loam soils (pH 7.6 and 7.9), strychnine added at 10 ppm showed a distinct lag phase of approximately 21 days. nih.gov Following this period of microbial adaptation, degradation proceeded quickly, with 97.6% and 92.3% removal observed after 56 days. nih.gov This lag phase is attributed to a combination of microbial adaptation and soil adsorption processes. nih.gov

Kinetics of Environmental Degradation

The degradation of chemical compounds in the environment is often described using kinetic models. These models provide a mathematical framework to understand the rate at which a substance breaks down and to predict its persistence. For pesticides like strychnine, common models include the Single First-Order (SFO) model and more complex, biphasic models like the Double First-Order in Parallel (DFOP) model. epa.govresearchgate.net

First-Order Degradation Models

The Single First-Order (SFO) model is the most commonly used model in environmental fate studies. epa.gov It assumes that the rate of degradation is directly proportional to the concentration of the substance. The disappearance of strychnine in nonfatal human poisoning cases has been described as following first-order kinetics. nih.gov

The mathematical expression for the SFO model is: Ct = C0e-kt Where:

Ct is the concentration at time t

C0 is the initial concentration

k is the first-order rate constant (per day)

t is time (days)

This model is solved by adjusting the initial concentration (C0) and the rate constant (k) to best fit the experimental data. epa.gov

Double First-Order in Parallel (DFOP) Model

In many environmental fate studies, degradation does not follow a simple first-order pattern. Instead, a biphasic pattern is observed, characterized by a rapid initial decline followed by a much slower degradation phase. waterborne-env.com The Double First-Order in Parallel (DFOP) model, also known as a biexponential model, is used to describe this behavior. epa.govmdpi.com

The DFOP model conceptualizes the degrading substance as existing in two compartments or fractions, each degrading according to first-order kinetics but at different rates. epa.gov This can be relevant for soil studies where a compound might exist in a fraction that is readily available for microbial degradation (fast phase) and another fraction that is more strongly sorbed to soil particles and less bioavailable (slow phase). researchgate.net

The equation for the DFOP model is: Ct = C0g * e-k1t + C0(1-g) * e-k2t Where:

Ct is the total concentration at time t

C0 is the initial total concentration

g is the fraction of the initial concentration that degrades at the "fast" rate

k1 is the rate constant for the fast degradation phase

k2 is the rate constant for the slow degradation phase

t is time

The DFOP model has four adjustable parameters (C0, g, k1, and k2) and provides a more accurate fit for data that deviates from simple first-order kinetics. epa.gov

Determination of Degradation Rate Constants and Half-Lives

The degradation rate constant (k) is a key parameter derived from kinetic modeling that quantifies the speed of the degradation reaction. From this rate constant, the half-life (DT50) of a compound can be calculated. The half-life is the time required for the concentration of a substance to decrease to half of its initial value.

For a simple first-order (SFO) model, the half-life is constant regardless of the initial concentration and is calculated using the following formula: DT50 = ln(2) / k ≈ 0.693 / k

Reported half-life values for strychnine vary significantly depending on the environmental medium and conditions.

Methodologies for Environmental Fate Studies

Use of Radiolabeled and Non-Radiolabeled Compounds

The choice between using radiolabeled and non-radiolabeled strychnine in environmental fate studies depends on the specific objectives of the research. Each approach offers distinct advantages and is often used in a complementary manner to build a complete picture of the compound's behavior.

Non-radiolabeled strychnine, which is the compound in its natural isotopic state, is typically used in studies focused on determining the concentration and dissipation rate of the parent compound in environmental matrices like soil and water. These studies often employ analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to quantify the amount of strychnine present over time.

Radiolabeled strychnine, where one or more atoms in the molecule are replaced with a radioactive isotope (commonly carbon-14, ¹⁴C, or tritium, ³H), is indispensable for more in-depth investigations. The primary advantage of using a radiolabeled compound is the ability to trace the radioactive signature, which allows researchers to track the movement and transformation of the strychnine molecule and its derivatives, even at very low concentrations. This is particularly important for establishing a mass balance and identifying novel degradation products. For instance, studies on the metabolic fate of ³H-strychnine in rats have successfully identified various metabolites, providing insights into potential transformation pathways that might also occur in the environment nih.gov.

The use of ¹⁴C-labeled compounds is a standard and robust method for conducting mass balance studies in soil-plant-atmosphere systems under field conditions nih.gov. This technique allows for the separate quantification of volatile organic compounds and carbon dioxide (¹⁴CO₂) that may be produced during the degradation process, providing a complete accounting of the applied radiolabel nih.gov.

Interactive Data Table: Comparison of Radiolabeled and Non-Radiolabeled Methodologies

FeatureNon-Radiolabeled StrychnineRadiolabeled Strychnine (e.g., ¹⁴C-Strychnine)
Primary Use Determining parent compound dissipation and concentration.Mass balance, transformation pathway identification, tracking low concentrations.
Analytical Techniques HPLC, GC-MS, LC-MS.Liquid Scintillation Counting (LSC), Radio-TLC, Radio-HPLC, Autoradiography.
Key Advantage Simpler sample preparation and analysis for the parent compound.Allows for a complete accounting of the applied substance and its transformation products.
Limitations Difficult to track transformation products without standards; challenging to establish a complete mass balance.Requires specialized handling and disposal of radioactive materials; synthesis of the labeled compound can be complex and costly.

Mass Balance and Transformation Pathway Identification

A critical component of comprehensive environmental fate assessment is the establishment of a mass balance. A mass balance study aims to account for all of the applied chemical, including the parent compound and all its significant transformation products, in the various compartments of the test system over time. The use of radiolabeled compounds is generally essential for achieving a complete mass balance nih.gov.

In a typical soil metabolism study using ¹⁴C-strychnine, the treated soil is incubated under controlled conditions, and at various time points, samples are analyzed to determine the distribution of radioactivity. This involves extracting the soil to separate the parent strychnine and its degradation products from the soil matrix. The unextracted radioactivity is often referred to as "bound residues." The radioactivity in the extracts can be quantified by liquid scintillation counting, and the individual components (parent and metabolites) can be separated and identified using chromatographic techniques coupled with radioactivity detectors. Any volatile degradation products, including ¹⁴CO₂, are trapped and quantified.

The identification of transformation pathways involves the structural elucidation of the degradation products. This is often a challenging process that requires sophisticated analytical techniques. After separation by HPLC or TLC, the isolated metabolites can be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structure.

While specific studies detailing the complete mass balance and transformation pathway of radiolabeled strychnine in environmental matrices are not widely available in the public literature, the principles of such studies are well-established. For example, an aerobic soil metabolism study of strychnine, although deemed unacceptable by the EPA due to the lack of a mass balance, highlighted the necessity of this component for a valid environmental fate assessment epa.govepa.gov. Research on the aerobic biodegradation of strychnine in different soil types has indicated the formation of at least one degradation product early in the process, with the initial breakdown products believed to be polar compounds that exhibit strong sorption to soil particles acs.org. The identification of metabolites such as strychnine N-oxide, 2-hydroxy-strychnine, and strychnine 21,22-epoxide in mammalian systems provides a logical starting point for investigating potential transformation products in environmental systems nih.gov.

Interactive Data Table: Hypothetical Mass Balance of ¹⁴C-Strychnine in a Soil Study

This table is a representative example based on typical environmental fate studies and is for illustrative purposes.

Time (Days)Parent ¹⁴C-Strychnine (%)Extractable Metabolites (%)Bound Residues (%)¹⁴CO₂ (%)Total Accountability (%)
098.50.51.00.0100.0
1475.28.310.51.595.5
3050.115.622.85.794.2
6025.812.145.315.298.4
9010.35.755.228.199.3

Metabolic Pathways of Strychnine in Biological Systems Non Human

General Metabolic Transformations (Beyond Primary Biosynthesis)

Strychnine (B123637) is rapidly metabolized in biological systems, primarily through the liver microsomal enzyme system, a process that necessitates the involvement of NADPH and O2. wikipedia.orgresearchgate.net This detoxification process largely occurs via oxidation by hepatic microsomal enzymes. gezondheidsraad.nl The elimination half-life of strychnine is approximately 10 to 16 hours. wikipedia.orggezondheidsraad.nllitfl.com Excretion is predominantly extrarenal, with roughly 80% of the administered dose being eliminated as metabolites, while 1% to 20% is excreted as the unchanged parent compound in urine and feces. gezondheidsraad.nl

Studies in rats have reported biotransformation rates in liver microsomal preparations ranging from 64 to 144 µg/g liver/hour. gezondheidsraad.nl In contrast, guinea pig liver slices exhibited higher rates, between 387 and 649 µg/g liver/hour. gezondheidsraad.nl Notably, strychnine demonstrates differential toxicity based on sex in rats, being more toxic to females than to males. This difference is attributed to higher rates of metabolism observed in male rat liver microsomes. wikipedia.orggezondheidsraad.nl Among domestic animals, dogs and cats exhibit greater susceptibility to strychnine compared to pigs, while horses are capable of tolerating relatively larger quantities. wikipedia.org

Enzymatic Modifications and Intermediate Products

The primary metabolic pathway for strychnine involves its enzymatic modification by the hepatic cytochrome P450 microsome system. researchgate.netmhmedical.com This system converts strychnine into its major metabolite, strychnine N-oxide . researchgate.netmhmedical.com Other metabolites typically constitute less than 1% of the total metabolic products. researchgate.net Research in rats has identified strychnine-21,22-epoxide as a major metabolite in urine. researchgate.net Furthermore, administration of strychnine to rats has been shown to induce profound increases in the expression of cytochrome P450 isoenzymes CYP2B1 and CYP2B2. gezondheidsraad.nl

Role of Microorganisms in Strychnine Metabolism

Microorganisms play a significant role in the biotransformation of strychnine in certain biological contexts. For instance, the drugstore beetle possesses a symbiotic gut yeast that enables it to digest pure strychnine, highlighting a unique microbial adaptation to this compound. wikipedia.org In studies involving human intestinal bacteria, it has been observed that these microbes can transform strychnine N-oxide, a key metabolite, into both strychnine and 16-hydroxystrychnine . frontiersin.orgnih.gov This demonstrates the capacity of gut microbial communities to participate in the metabolic processing of strychnine and its derivatives. frontiersin.org

Interplay with Core Metabolic Cycles

Integration with Central Carbon Metabolism

While strychnine's metabolism relies on cellular processes that require energy and cofactors like NADPH and O2, direct integration of strychnine as a substrate or direct modulator within core central carbon metabolic cycles (such as glycolysis, the tricarboxylic acid (TCA) cycle, or the pentose (B10789219) phosphate (B84403) pathway) is not extensively documented in the available literature. The detoxification process itself, however, indirectly interacts with central metabolism by consuming resources necessary for general cellular function. wikipedia.orgresearchgate.net

Implications for Organismal Physiology (non-toxicological, non-clinical)

The metabolic handling of strychnine has several non-toxicological and non-clinical implications for organismal physiology. A notable observation is the sex-dependent difference in strychnine metabolism in rats, where males exhibit higher metabolic rates than females, leading to variations in susceptibility. wikipedia.orggezondheidsraad.nl This highlights how inherent physiological differences can influence xenobiotic processing. Furthermore, the unique symbiotic relationship between the drugstore beetle and its gut yeast, which facilitates the digestion of strychnine, exemplifies how specific microbial communities can enable organisms to interact with and process otherwise toxic compounds, thereby impacting their survival and ecological niche. wikipedia.org These metabolic capabilities allow for the processing of a compound that would otherwise be detrimental, showcasing an adaptive physiological response.

Advanced Research Methodologies in Strychnine Studies

Enzymatic Characterization and Assays

Enzymatic characterization and in vitro assays are critical for confirming the function of candidate genes identified through omics approaches and for detailing the specific biochemical transformations within a biosynthetic pathway. The complete elucidation of the strychnine (B123637) pathway involved the discovery and characterization of nine enzymes responsible for converting the central intermediate geissoschizine into strychnine, brucine (B1667951), and diaboline (B12300021). wikipedia.org This discovery was achieved through a combination of chemical logic, omics datasets, and rigorous enzymatic characterization. wikipedia.org

A pivotal early step in the biosynthesis of strychnine is the condensation of tryptamine (B22526) and secologanin (B1681713), catalyzed by the enzyme strictosidine (B192452) synthase, forming strictosidine. wikipedia.orgfishersci.fi Subsequent enzymatic steps include the hydrolysis of strictosidine, leading to a reactive aldehyde that undergoes an intramolecular reaction with a secondary amine to yield geissoschizine. wikipedia.org Further transformations involve cytochrome P450 enzymes, which catalyze the conversion of geissoschizine to intermediates such as dehydropreakuammicine. wikipedia.org The addition of acetyl-CoA to an aldehyde via an aldol (B89426) reaction leads to the formation of prestrychnine. wikipedia.org

Notably, the final step in strychnine biosynthesis, the conversion of prestrychnine to strychnine, was found to occur spontaneously under acidic conditions within the plant, rather than being enzyme-catalyzed. fishersci.cauni.luwikipedia.org This non-enzymatic conversion was a significant "chance discovery" made after extensive efforts to identify a catalyzing enzyme proved unsuccessful. fishersci.ca Research has also revealed that a single amino acid alteration in an acetyltransferase in S. nux-vomica converts it into a malonyltransferase, directing the pathway towards prestrychnine and ultimately strychnine, instead of diaboline. wikipedia.org

In Planta Gene Silencing and Expression Studies

In planta gene silencing and expression studies are indispensable tools for validating the physiological relevance of identified biosynthetic genes within their native plant systems. Methods such as Virus-Induced Gene Silencing (VIGS) are widely used to investigate gene function by observing changes in metabolite production when specific genes are downregulated. nih.govmetabolomicsworkbench.org

To confirm the roles of genes identified in the strychnine biosynthetic pathway, researchers have modified model plants, such as Nicotiana benthamiana (tobacco), to transiently express enzymes from Strychnos species. fishersci.cauni.luwikipedia.org By introducing appropriate feed materials and then analyzing the resulting products, scientists could verify the proposed biosynthetic steps. This approach facilitated the high-throughput testing of multiple genes simultaneously, significantly streamlining the functional characterization process. fishersci.cauni.lu In planta silencing experiments have also been instrumental in characterizing enzymes involved in the production of various monoterpene indole (B1671886) alkaloids in plants like Catharanthus roseus, which shares common biosynthetic intermediates with strychnine. nih.govnih.gov

Radioisotopic Feeding Experiments for Pathway Tracing

Radioisotopic feeding experiments have historically played a foundational role in tracing the metabolic routes of natural products, including strychnine. As early as 1948, partial biosynthetic hypotheses for strychnine were substantiated through such studies. nih.govwikipedia.orgwikipedia.org

These experiments, particularly conducted in Strychnos nux-vomica, unequivocally demonstrated that, like other monoterpene indole alkaloids, strychnine originates from the precursors tryptophan and geranyl pyrophosphate. wikipedia.orgfishersci.fi By feeding plants with stable isotope-labeled substrates, researchers could track the incorporation of these labeled atoms into various intermediates, thereby mapping the sequence of transformations. This methodology was crucial in identifying key intermediates such as geissoschizine and Wieland-Gumlich aldehyde. nih.govwikipedia.org Furthermore, radiolabeled precursor studies in S. nux-vomica provided early evidence supporting the spontaneous, non-enzymatic conversion of prestrychnine to strychnine. wikipedia.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for understanding the structural, energetic, and mechanistic aspects of strychnine's biosynthesis and its interactions with biological targets. These methodologies provide insights at the atomic and molecular levels that complement experimental findings.

Since the late 1980s, atomistic molecular modeling tools have been employed to elucidate the molecular basis of strychnine's antagonistic effects. csic.es Quantum chemistry methods, including Density Functional Theory (DFT), are utilized to predict spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, which assist in confirming or refining proposed chemical structures. lipidmaps.org

Molecular dynamics (MD) simulations are routinely used to investigate the stability of protein-ligand complexes and to determine the conformational states of strychnine in solution. wikipedia.orgnih.govuni.lucdutcm.edu.cn These simulations can reveal how strychnine interacts with and binds to various cys-loop receptors, providing a detailed understanding of binding site topography. nih.gov Furthermore, quantum chemistry methods, such as those based on molecular border orbital theory (FMOT) and parametrized semiempirical specific method 3 (SE-PM3), are applied to characterize the specific interaction sites between strychnine and its primary target, the glycine (B1666218) receptor (GlyR). nih.gov

Molecular docking simulations are a key computational technique used to predict the preferred orientation of a ligand (like strychnine) when bound to a receptor or enzyme. This method helps in understanding the binding interactions and estimating binding affinities.

Docking studies have indicated that strychnine and its structural analogue, caffeine, may bind to similar sites on the ionotropic glycine receptors (GlyRs). wikipedia.org Beyond its known neurotoxic effects, molecular docking has been applied to explore strychnine's potential as an inhibitor for other protein targets, such as Aldo-keto Reductase Family 1 members B1 and B10 (AKR1B1 and AKR1B10), yielding promising docking scores that suggest inhibitory activity. wikipedia.org

In the context of drug delivery, molecular docking has been used to confirm the formation of hydrogen bonds in strychnine ion-pair compounds, assessing their compatibility with intercellular lipids and water to enhance transdermal permeation. wikidata.org Furthermore, network toxicology studies combined with molecular docking have identified the cholinergic receptor muscarinic 1 (CHRM1) as a potential neurotoxic target for strychnine, with compounds like (S)-stylopine demonstrating high binding affinity to this target. nih.govnih.gov Docking simulations have also pinpointed specific residues, such as F63 and R131 in the α1 GlyR, as crucial for strychnine's affinity. nih.gov

Table 1: Representative Molecular Docking Scores for Strychnine and Related Compounds

CompoundTarget ProteinDocking Score (kJ/mol)Reference
StrychnineAKR1B1-30.84 wikipedia.org
StrychnineAKR1B10-29.36 wikipedia.org
(S)-stylopineCHRM1-8.5 (kcal/mol) nih.gov

Pharmacophore identification involves defining the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting its biological response. This concept is crucial in rational drug design and understanding ligand-receptor interactions.

Caffeine, which acts as a competitive antagonist at ionotropic glycine receptors, has been utilized as a structural analogue to help identify the pharmacophore of strychnine at these receptors. wikipedia.org Pharmacophore models have been developed for various receptors, including neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), where strychnine serves as a known ligand. uni.lu These models typically define features such as protonated nitrogen atoms, electronegative atoms capable of forming hydrogen bonds, and the centers of aromatic rings or carbonyl bonds. uni.lu

Pharmacophore mapping can identify compounds that are structurally distinct from known active molecules but possess the necessary features for biological activity, offering new avenues for drug discovery. kegg.jp This approach aids in the de novo design of novel inhibitors by highlighting the critical chemical groups and their spatial arrangement required for binding. labsolu.ca

Future Directions and Emerging Research Avenues for Strychnine

Exploration of Undiscovered Biosynthetic Enzymes and Steps

The complete biosynthetic pathway of strychnine (B123637), along with related molecules like brucine (B1667951) and diaboline (B12300021), was largely a mystery for over two centuries until its elucidation in 2022 wikipedia.orgchemistryviews.orgacs.orgnih.govmpg.deresearchgate.netmpg.de. This landmark discovery, primarily by Sarah E. O'Connor and colleagues, involved a combination of chemical logic, -omics datasets, and enzymatic characterization chemistryviews.orgacs.orgnih.govmpg.deresearchgate.netmpg.de.

The biosynthesis of strychnine originates from tryptamine (B22526) and secologanin (B1681713), which undergo a condensation reaction catalyzed by strictosidine (B192452) synthase to form strictosidine wikipedia.orgvedantu.com. Subsequent steps involve a series of enzymatic transformations. Researchers identified nine enzymes that convert geissoschizine to diaboline, strychnine, and brucine chemistryviews.orgresearchgate.net. A surprising finding was that the final step in the conversion of prestrychnine to strychnine appears to occur spontaneously under acidic conditions within the plant, rather than being enzyme-catalyzed chemistryviews.orgacs.orgmpg.de. This was suggested by experiments where prestrychnine spontaneously converted to strychnine when left on a bench acs.org. Furthermore, a single amino acid change in a malonyltransferase enzyme in S. nux-vomica dictates the divergence of the pathway from diaboline to prestrychnine and subsequently to strychnine chemistryviews.orgacs.orgmpg.de.

Future research in this area will likely focus on:

Detailed mechanistic studies of newly identified enzymes: While the enzymes have been identified, their precise catalytic mechanisms and structural characteristics warrant further investigation.

Identification of regulatory elements: Understanding how the expression and activity of these biosynthetic enzymes are regulated within the plant could lead to strategies for modulating alkaloid production.

Comparative biosynthesis in Strychnos species: Further comparative studies across different Strychnos species could reveal additional variations in biosynthetic pathways and lead to the discovery of novel alkaloid structures and their corresponding enzymes.

Development of Novel Synthetic Strategies for Complex Alkaloids

The total synthesis of strychnine has been a benchmark in organic chemistry since Robert Burns Woodward's pioneering 21-step synthesis in 1954 wikipedia.orgacs.orgchemistryviews.orgdrpress.orgspringernature.com. Its complex heptacyclic framework and multiple chiral centers make it an ideal target for showcasing new reactions and synthetic methodologies wikipedia.orgacs.org. Over the decades, numerous research groups, including those of Magnus, Overman, Kuehne, Rawal, Bosch, Vollhardt, Mori, Shibasaki, Li, Fukuyama, Vanderwal, and MacMillan, have developed various synthetic routes, some racemic and some chiral, continually striving for increased efficiency and conciseness wikipedia.orgacs.orgchemistryviews.orgdrpress.orgrsc.org.

Notable advancements include:

Concise syntheses: The Vanderwal group reported a concise total synthesis in 2011 with a longest linear sequence of 6 steps, featuring a Zincke aldehyde followed by an anionic bicyclization reaction and a tandem Brook rearrangement/conjugate addition wikipedia.orgchemistryviews.org.

Asymmetric synthesis: The Shibasaki synthesis in 2002 was one of the first to incorporate an asymmetric reaction step, achieving the synthesis in 15 steps wikipedia.orgchemistryviews.org.

Innovative methodologies: Recent progress in the total synthesis of Strychnos alkaloids has focused on novel synthetic methodologies, including transition-metal catalyzed synthesis and biocatalysis drpress.org.

Future directions in synthetic strategies for strychnine and other complex alkaloids include:

Further shortening of synthetic routes: The pursuit of even more convergent and atom-economical syntheses remains a key objective, potentially leveraging new catalytic methods and cascade reactions.

Green chemistry approaches: Developing environmentally benign synthetic methods that reduce waste and utilize renewable resources will be increasingly important springernature.com.

Diversification of alkaloid scaffolds: Synthetic strategies can be designed not only to synthesize known alkaloids but also to generate novel derivatives with potentially different biological activities, by modifying key intermediates or introducing new functional groups.

High-Throughput Screening for Molecular Interactions with Cellular Targets (non-clinical)

High-throughput screening (HTS) is a powerful technique in drug discovery that allows for the rapid interrogation of numerous chemical compounds against specific cellular targets or processes cellomaticsbio.com. For strychnine, HTS has been instrumental in identifying its molecular interactions beyond its well-known antagonism of glycine (B1666218) and acetylcholine (B1216132) receptors wikipedia.orgebi.ac.uknih.govnih.gov.

Key findings from HTS studies include:

Glycine receptor antagonism: Strychnine is a neurotoxin that primarily acts as an antagonist of glycine receptors in the spinal cord, brainstem, and higher centers, leading to increased neuronal excitability and muscular activity wikipedia.orgvedantu.combritannica.comebi.ac.uk.

hERG channel inhibition: High-throughput electrophysiology screens have identified strychnine as a potent inhibitor of the human ether-a-go-go-related gene (hERG) channel, with an IC50 of 6.65 ± 1.04 μM. This inhibition contributes to its cardiotoxicity worldscientific.com.

Binding peptide identification: Phage display screening has been used to identify specific cellular binding peptides that interact with strychnine, providing valuable insights into its mechanism of action, particularly concerning its potential antitumor activity nih.gov.

Multi-target action: Network toxicology and molecular docking analyses suggest that strychnine compounds can exhibit multi-component, multi-target actions, with CHRM1 identified as a potential neurotoxic target nih.gov.

Future applications of HTS in strychnine research will likely involve:

Identification of novel targets: Applying HTS to a broader range of cellular targets and pathways to uncover previously unknown interactions, which could reveal new biological roles or therapeutic potentials for strychnine derivatives.

Structure-activity relationship (SAR) studies: Using HTS to rapidly evaluate the binding affinities and functional effects of numerous strychnine analogs to establish detailed SARs, guiding the design of compounds with desired specificities.

Phenotypic screening: Employing phenotypic HTS to observe broader cellular responses to strychnine and its derivatives, which can provide insights into complex biological processes affected by the compound.

Leveraging Biosynthetic Knowledge for Synthetic Biology Applications

The recent elucidation of the complete strychnine biosynthetic pathway has opened up exciting possibilities for synthetic biology acs.orgnih.govresearchgate.netmpg.de. By understanding the enzymatic steps involved in its natural production, researchers can now leverage this knowledge for metabolic engineering and the heterologous production of strychnine and its derivatives.

Key aspects and future directions include:

Reconstitution of the pathway in heterologous hosts: Researchers have successfully reconstituted the strychnine, brucine, and diaboline biosynthetic pathways in Nicotiana benthamiana (tobacco plant) by transiently expressing the identified enzymes nih.govmpg.deresearchgate.netmpg.de. This demonstrates the feasibility of harnessing this complex chemistry through metabolic engineering nih.govresearchgate.net.

Engineered biosynthesis of derivatives: Knowing the biosynthetic route lays the foundation for engineering the biosynthesis of strychnine and related compounds using modern synthetic biology tools acs.org. This could enable the production of pharmacologically useful derivatives that lack the potent toxicity of strychnine acs.orgnih.gov.

Combinatorial biosynthesis: Introducing enzymes from different pathways or modifying existing enzymes could lead to the production of novel, "unnatural" strychnine analogs with tailored properties.

Advanced Environmental Fate Modeling and Remediation Strategies

Strychnine's environmental fate is crucial due to its historical and current use as a pesticide nih.govcdc.gov. It is a relatively stable compound under abiotic conditions, being photostable and not hydrolyzing at pH 5-9 nih.gov. If released to soil, it is expected to be immobile due to a high mean Koc value of 13,823 nih.gov. In the atmosphere, it exists solely in the particulate phase and is removed by wet and dry deposition nih.gov. Strychnine is very toxic to aquatic organisms and can pose a threat to birds nih.govscbt.com.

Current research and future directions in environmental fate modeling and remediation include:

Environmental modeling: Models like GENEEC, FIRST, and PRZM/EXAMS are used to estimate plausible concentrations of pesticides in surface water, although these models are not specifically designed for below-ground applications like those for strychnine baits epa.govusda.gov. More refined models are needed to accurately predict its distribution and persistence in various environmental compartments, especially considering its application methods.

Biodegradation studies: While under abiotic conditions strychnine is relatively stable, further research into microbial degradation pathways and the identification of microorganisms capable of breaking down strychnine could lead to bioremediation strategies scbt.com.

Remediation technologies: Advanced remediation strategies are being explored for various contaminants, and similar principles could be applied to strychnine. These include physical, chemical, and biological treatment technologies wv.gov. Techniques like solid-phase extraction (SPE) and magnetic solid-phase extraction (MSPE) are being developed for efficient extraction and purification of strychnine from various matrices, which could be adapted for remediation efforts tandfonline.com.

Monitoring and detection: Continued development of reliable and sensitive methodologies for the pretreatment and quantification of strychnine in diverse environmental matrices is essential for effective monitoring and risk assessment tandfonline.com.

Q & A

Basic Research Questions

Q. How can I formulate a research question on Strycin’s biochemical mechanism using established frameworks?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • PICO: "In in vitro models (P), how does this compound (I) compare to [comparator compound] (C) in inhibiting [specific pathway] (O)?"
  • FINER: Ensure feasibility by assessing lab resources (e.g., this compound’s solubility protocols) and novelty by reviewing recent literature on its kinase inhibition properties .

Q. What are the best practices for designing initial experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer :

Material Selection : Use high-purity this compound (≥98%) with HPLC validation .

Controls : Include solvent-only and positive/negative controls (e.g., known inhibitors for comparative assays).

Statistical Planning : Predefine sample sizes (e.g., n=3 replicates) and statistical tests (e.g., ANOVA for dose-response curves) to avoid post-hoc bias .

Q. How do I conduct a systematic literature review on this compound’s prior applications in oncology research?

  • Methodological Answer :

  • Databases : Use SciFinder-n or Reaxys with this compound’s CAS number (if available) for structured searches .
  • Search Terms : Combine This compound with keywords like apoptosis, cell cycle arrest, and in vivo models.
  • Gap Analysis : Tabulate findings to identify contradictions (e.g., conflicting IC50 values) or understudied pathways .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s efficacy across different cell lines?

  • Methodological Answer :

Triangulation : Compare experimental conditions (e.g., hypoxia vs. normoxia) and cell line origins (e.g., ATCC authentication status) .

Sensitivity Analysis : Test this compound across a gradient of concentrations (e.g., 0.1–100 µM) and exposure times to identify threshold effects .

Meta-Analysis : Use tools like RevMan to aggregate data from published studies and assess heterogeneity .

Q. What strategies optimize this compound’s synthesis protocol for reproducibility in academic labs?

  • Methodological Answer :

  • Stepwise Documentation : Record reaction parameters (temperature, catalyst loading) and purity checks (NMR, mass spectrometry) .
  • Troubleshooting Table :
IssuePotential Fix
Low yieldIncrease catalyst (e.g., Pd/C) from 5% to 10%
ImpuritiesAdd a recrystallization step in ethanol/water
  • Collaborative Validation : Share protocols with independent labs for cross-verification .

Q. How should I design a cross-disciplinary study to explore this compound’s neuroprotective and anticancer effects?

  • Methodological Answer :

Hypothesis Integration : Link neuroprotection (e.g., Nrf2 activation) and anticancer mechanisms (e.g., ROS modulation) through shared pathways .

Model Systems : Use zebrafish for neurobehavioral assays and patient-derived xenografts (PDX) for tumor efficacy .

Data Integration Tools : Apply systems biology platforms (e.g., Cytoscape) to map multi-omics interactions (transcriptomics, metabolomics) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent toxicity in preclinical models?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response data to a Hill equation to calculate EC50/LC50 values .
  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests for in vivo toxicity timelines.
  • Outlier Management : Apply Grubbs’ test to exclude anomalous data points without compromising sample size .

Q. How can I address ethical considerations when studying this compound’s teratogenicity in animal models?

  • Methodological Answer :

  • 3Rs Framework :
  • Replacement : Use in silico models (e.g., molecular docking) for preliminary teratogenicity screening.
  • Reduction : Optimize group sizes via power analysis (e.g., G*Power software).
  • Refinement : Implement humane endpoints (e.g., weight loss >20%) .

Tables for Methodological Reference

Table 1 : Literature Search Strategies for this compound

DatabaseSearch StrategyFilters
SciFinder-nCAS Registry Number + "apoptosis"2015–2025, peer-reviewed
PubMed"this compound" AND ("cancer" OR "neuroprotection")Clinical trials excluded
ReaxysStructure search + "kinase inhibition"Patent data excluded

Table 2 : Common Experimental Pitfalls and Solutions

PitfallSolutionEvidence Source
Poor solubility in aqueous buffersUse DMSO stocks ≤0.1% v/v with sonication
Inconsistent cell viability resultsPre-treat cells with this compound after 24h adhesion

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Strycin

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